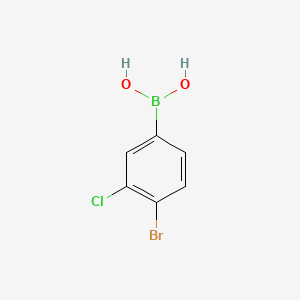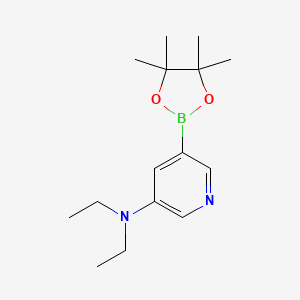
3-Bromo-5-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-hydroxybenzamide is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fifth position on the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzamide typically involves the bromination of 5-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzamide ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-5-hydroxybenzamide or 3-thiocyanato-5-hydroxybenzamide.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: De-brominated benzamides or amines.
科学研究应用
3-Bromo-5-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: As a building block in organic synthesis, it aids in the construction of more complex molecules for various applications.
作用机制
The mechanism of action of 3-Bromo-5-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the benzamide ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
3-Bromo-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
5-Bromo-2-hydroxybenzamide: Bromine and hydroxyl groups at different positions.
3-Chloro-5-hydroxybenzamide: Chlorine instead of bromine at the third position.
Uniqueness: 3-Bromo-5-hydroxybenzamide is unique due to the specific positioning of the bromine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
3-bromo-5-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOJIWRUZXJSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742688 |
Source


|
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243362-78-8 |
Source


|
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
A1: While the exact binding mode is not described in the paper, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues likely interact with the active site of AChE and BuChE. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of these enzymes leads to increased acetylcholine levels in the brain. [] This mechanism is thought to be beneficial for treating diseases associated with decreased cholinergic neurotransmission, such as Alzheimer's disease.
Q2: What structural modifications to N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were investigated, and how did these modifications affect the inhibitory activity against AChE and BuChE?
A2: The researchers synthesized a series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues with modifications to the carbamate moiety and the position of the phenolic hydroxyl group. [] They found that N-alkyl (C2-C6) carbamates and isomers with a changed position of the phenolic hydroxyl, particularly N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, showed improved inhibitory activity against both AChE and BuChE compared to the parent compound. [] This suggests that these structural features are important for interacting with the target enzymes and modulating their activity.
Q3: What are the potential advantages of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues compared to existing drugs like rivastigmine for treating cholinergic deficits?
A3: The research highlights that some N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues demonstrated superior inhibitory activity against AChE compared to rivastigmine, a known carbamate-based cholinesterase inhibitor. [] Additionally, some analogues showed balanced inhibition of both AChE and BuChE, which could potentially offer therapeutic advantages depending on the specific disease being targeted. Further research is needed to fully understand the therapeutic potential and safety profile of these novel compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)


![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)






![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/new.no-structure.jpg)


![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
